3-((3-(2-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl)methyl)benzonitrile
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Overview
Description
The compound “3-((3-(2-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl)methyl)benzonitrile” is a type of 1,2,3-triazolo[4,5-d]pyrimidine derivative . These types of compounds have been found to have various applications in medicinal chemistry, such as inhibiting the c-Met protein kinase and modulating GABA A activity . They have also been used as fluorescent probes and structural units of polymers .
Synthesis Analysis
The synthesis of 1,2,3-triazolo[4,5-d]pyrimidines involves a variety of synthetic routes. Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . There are also several unique methods known, particularly for the synthesis of 1,2,3-triazolo[1,5-a]pyrazines and their benzo-fused quinoxaline and quinoxalinone-containing analogs .
Molecular Structure Analysis
The molecular structure of 1,2,3-triazolo[4,5-d]pyrimidines is complex and can vary depending on whether a nitrogen atom occupies a position at the ring fusion . The structure of these compounds can be further modified by substituting different groups at various positions on the ring, leading to a wide range of possible derivatives .
Chemical Reactions Analysis
The chemical reactions involving 1,2,3-triazolo[4,5-d]pyrimidines can be quite diverse, depending on the specific derivative and the reaction conditions. For example, the iminium intermediate generated acts as an electrophile for the nucleophilic addition of the ketoester enol, and the ketone carbonyl of the resulting adduct undergoes condensation with the urea NH2 to give the cyclized product .
Scientific Research Applications
Chemical Synthesis and Structural Elucidation
This compound is part of a broader category of chemicals involved in the synthesis of complex heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. Research in this area focuses on developing new synthetic routes and understanding the structural characteristics of such compounds. For instance, the synthesis of novel fused Thiazolo[3,2-a]pyrimidines and Pyrano[2′,3′ :4,5]thiazolo[3,2-a]pyrimidine derivatives illustrates the utility of pyrimidin-2-thione derivatives in generating structurally complex and potentially biologically active compounds (Mahmoud & El-Shahawi, 2008). Moreover, the elucidation of isomeric structures, such as 1,2,4-triazolopyrimidinones, further demonstrates the importance of chemical analysis techniques in confirming the identity and configuration of such molecules (Reiter, Pongó, & Dyortsák, 1987).
Antimicrobial and Antitumor Activities
Compounds within this chemical class have been explored for their antimicrobial properties. For example, some thienopyrimidine derivatives have shown pronounced antimicrobial activity, indicating their potential as lead compounds for developing new antimicrobial agents (Bhuiyan et al., 2006). Additionally, the exploration of enaminones as building blocks for synthesizing substituted pyrazoles has revealed compounds with notable antitumor and antimicrobial activities, suggesting their utility in designing novel therapeutics (Riyadh, 2011).
Luminescent Properties for Materials Science
The synthesis and study of ReI(CO)3Cl complexes incorporating related triazine and triazolo ligands have highlighted the luminescent properties of these complexes, underscoring their potential applications in materials science, particularly in the development of light-emitting devices and sensors (Das & Panda, 2006).
Mechanism of Action
Target of Action
The compound 3-((3-(2-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl)methyl)benzonitrile, also known as 3-[[3-[(2-chlorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]benzonitrile, primarily targets CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division . The compound’s interaction with CDK2 results in significant alterations in cell cycle progression .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the transition from the G1 phase to the S phase of the cell cycle . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests that it may have favorable pharmacokinetic properties .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation . By disrupting the cell cycle, the compound induces cell cycle arrest and apoptosis . This effect is particularly pronounced in cancer cells, where the compound has shown potent cytotoxic activities .
Future Directions
The future directions for research on 1,2,3-triazolo[4,5-d]pyrimidines are promising. These compounds have shown potential in various applications, from medicinal chemistry to materials science . Future research could focus on developing new synthetic routes to create a wider range of derivatives, exploring their potential applications, and investigating their safety and efficacy in more detail .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, notably CDK2 (Cyclin-Dependent Kinase 2), a key regulator of the cell cycle . The interaction between 3-((3-(2-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl)methyl)benzonitrile and CDK2 inhibits the activity of the enzyme, thereby affecting the progression of the cell cycle .
Cellular Effects
This compound has been shown to have significant cytotoxic activities against various cell lines, including MCF-7, HCT-116, and HepG-2 . It influences cell function by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to CDK2 and inhibiting its activity . This interaction results in changes in gene expression and cell cycle progression .
Temporal Effects in Laboratory Settings
The effects of this compound on cellular function have been observed over time in laboratory settings
Properties
IUPAC Name |
3-[[3-[(2-chlorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN6O/c20-16-7-2-1-6-15(16)11-26-18-17(23-24-26)19(27)25(12-22-18)10-14-5-3-4-13(8-14)9-21/h1-8,12H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZVMEGTDXZQLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)C#N)N=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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